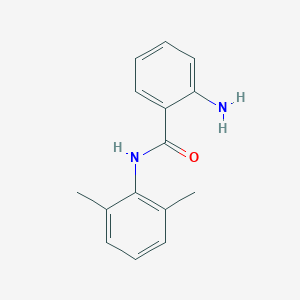

2-amino-N-(2,6-dimethylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

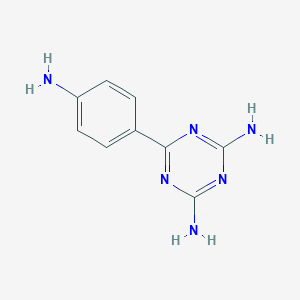

“2-amino-N-(2,6-dimethylphenyl)benzamide” is an organic compound belonging to the class of amides. It shares similar chemical structure and pharmacological properties with procainamide, a Class IA antiarrhythmic membrane-stabilizing agent .

Synthesis Analysis

Benzamide derivatives, including “2-amino-N-(2,6-dimethylphenyl)benzamide”, can be prepared through a green, rapid, mild, and highly efficient pathway. The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

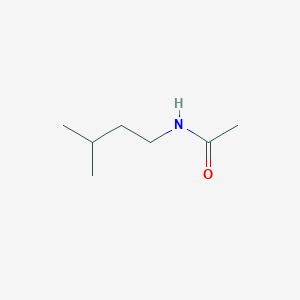

Molecular Structure Analysis

The molecular structure of “2-amino-N-(2,6-dimethylphenyl)benzamide” is represented by the linear formula C15H16N2O . The InChI code for this compound is 1S/C15H16N2O/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) .

Chemical Reactions Analysis

The synthesis of benzamides, including “2-amino-N-(2,6-dimethylphenyl)benzamide”, involves the direct condensation of carboxylic acids and amines. This reaction is facilitated by the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .

Physical And Chemical Properties Analysis

“2-amino-N-(2,6-dimethylphenyl)benzamide” is a solid at room temperature . The molecular weight of this compound is 240.3 g/mol .

Applications De Recherche Scientifique

Antioxidant Activity

Benzamide compounds, including “2-amino-N-(2,6-dimethylphenyl)benzamide”, have been synthesized and their antioxidant activity has been determined . Some of these compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

The synthesized benzamide compounds were tested for their in vitro growth inhibitory activity against different bacteria . This suggests that “2-amino-N-(2,6-dimethylphenyl)benzamide” could have potential antibacterial applications .

Industrial Applications

Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . Therefore, “2-amino-N-(2,6-dimethylphenyl)benzamide” could potentially have applications in these industries .

Drug Discovery

Amide compounds have been used in drug discovery . Therefore, “2-amino-N-(2,6-dimethylphenyl)benzamide” could potentially be used in the discovery of new drugs .

Biological Molecules

Amides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . This suggests that “2-amino-N-(2,6-dimethylphenyl)benzamide” could potentially be used in the synthesis of these biological molecules .

Propriétés

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNCJZHSKGUZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357223 |

Source

|

| Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13922-38-8 |

Source

|

| Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)

![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)